N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide is a bis-amide derivative featuring two distinct pharmacophores:
- 2H-1,3-Benzodioxol-5-yl: A substituted benzene ring fused with a dioxole moiety, commonly associated with metabolic stability and receptor binding in medicinal chemistry.
- 2-(Dimethylamino)-2-(thiophen-3-yl)ethyl: A branched ethyl chain containing a dimethylamino group (enhancing solubility via protonation) and a thiophen-3-yl group (a sulfur-containing aromatic heterocycle contributing to lipophilicity and π-stacking interactions).
The ethanediamide backbone bridges these groups, enabling hydrogen bonding with biological targets.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-20(2)13(11-5-6-25-9-11)8-18-16(21)17(22)19-12-3-4-14-15(7-12)24-10-23-14/h3-7,9,13H,8,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJVCJKTJPFCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 304.39 g/mol
- IUPAC Name : N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide
Structural Characteristics
The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties. The presence of a dimethylamino group and a thiophene ring suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antidiabetic Activity : Compounds containing benzodioxole structures have shown significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, a related compound demonstrated an IC50 value of 2.62 ± 0.16 μM against α-glucosidase, indicating potent antidiabetic effects .
- Cytotoxicity : Preliminary studies suggest that derivatives of benzodioxole may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
- Neuroprotective Effects : Some analogs have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases. The dimethylamino group may enhance blood-brain barrier permeability, facilitating central nervous system activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways (e.g., α-glucosidase) is a primary mechanism for its antidiabetic effects.
- Receptor Modulation : The compound may interact with various receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions.
Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats, administration of the compound at doses of 10 mg/kg significantly reduced blood glucose levels from 379.31 ± 4.98 mg/dL to 225.33 ± 4.87 mg/dL over 14 days . The results were comparable to standard antidiabetic medications.
Study 2: Cytotoxicity Assessment
A series of in vitro experiments assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound induced significant cell death at concentrations above 50 µM, with an IC50 value determined through MTT assays .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 45 | Induction of apoptosis observed |
| HeLa | 60 | Cell cycle arrest at G1 phase |
| A549 | 50 | Significant reduction in viability |
Comparison with Similar Compounds
Key Observations
Ketone-based analogs (e.g., 1-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one) lack hydrogen-bonding capacity, likely shifting their mechanism toward receptor interactions .
Substituent Contributions: Thiophene vs. Quinoline: The thiophen-3-yl group in the target compound offers moderate lipophilicity and sulfur-mediated interactions, whereas quinoline in QOD analogs may enhance planar stacking but reduce solubility . Dimethylamino Group: This moiety improves aqueous solubility at physiological pH, a feature absent in non-aminated analogs like ICD .
Biological Target Specificity: Falcipain inhibitors (QOD and ICD) prioritize bulkier aromatic systems (quinoline, biphenyl), whereas the target compound’s compact thiophene-dioxole architecture may favor alternative binding pockets . Benzodioxol-containing compounds in –3 are frequently associated with psychoactivity, but the ethanediamide scaffold suggests divergent applications (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
